molecular formula C6H10ClNO2 B13563296 1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride

1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride

Cat. No.: B13563296
M. Wt: 163.60 g/mol
InChI Key: UUIOBFZLTZWYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6-Tetrahydropyridine-6-carboxylic acid hydrochloride is a bicyclic organic compound characterized by a partially unsaturated pyridine ring with a carboxylic acid group at the 6-position and a hydrochloride salt. Its molecular formula is C₆H₈ClNO₂ (derived from CAS 64603-90-3 for the non-salt form and adjusted for the hydrochloride), with an average molecular weight of 161.59 g/mol (calculated). The compound is structurally related to neurotransmitters and bioactive alkaloids, making it relevant in neuroscience and medicinal chemistry. Commercial samples are available at ≥95% purity .

Key properties include:

  • Solubility: Prefers polar solvents (water, ethanol) due to hydrogen-bonding capacity .
  • Reactivity: The tetrahydropyridine ring allows for cyclization and functionalization, while the carboxylic acid group enables salt formation or esterification .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

1,2,3,6-tetrahydropyridine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1,3,5,7H,2,4H2,(H,8,9);1H

InChI Key

UUIOBFZLTZWYIU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C=C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation via Grignard Reaction of N-Methoxycarboxamide Derivatives

One well-documented method involves the synthesis of 1,2,3,6-tetrahydropyridine derivatives starting from N-methoxy-1,N-dimethyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide. This method includes the following key steps:

  • Formation of N-methoxycarboxamide: Arecaidine hydrobromide is converted to an acid chloride using oxalyl chloride in dichloromethane with dimethylformamide as a catalyst. The acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of pyridine to yield the N-methoxycarboxamide intermediate.

  • Grignard Addition: The N-methoxycarboxamide is treated with various Grignard reagents such as methylmagnesium chloride, ethylmagnesium bromide, or propylmagnesium chloride in dry tetrahydrofuran at 0 °C. This step converts the carboxamide to corresponding ketones or substituted tetrahydropyridines.

  • Isolation of Hydrochloride Salt: After work-up, the products are converted into their hydrochloride salts by treatment with hydrochloric acid and recrystallization.

This method yields a variety of 1,2,3,6-tetrahydropyridine derivatives with different alkyl substitutions, demonstrating versatility in functional group modification. Yields range from moderate to high (5% to 88%), depending on the Grignard reagent used and reaction conditions. Analytical data such as melting points and proton nuclear magnetic resonance (pmr) spectra confirm the structure and purity of the compounds obtained.

Step Reagents/Conditions Product Yield (%) Notes
Acid chloride formation Oxalyl chloride, CH₂Cl₂, dimethylformamide - 8 h reflux, followed by solvent removal
N-methoxycarboxamide synthesis N,O-dimethylhydroxylamine hydrochloride, pyridine, 0 °C 88 Pure hydrochloride salt mp 134-135 °C
Grignard addition Methyl/ethyl/propylmagnesium chloride, THF, 0 °C 5 - 79 Hydrochloride salts crystallized; mp varies

Synthesis via Partial Reduction of N-Substituted Ylides

Another advanced synthetic approach involves the partial reduction of N-substituted ylides to form 1,2,3,6-tetrahydropyridine analogs. This method includes:

  • Preparation of Mesitylenesulfonyl Hydroxamate (MSH): Ethyl-O-(mesitylenesulfonyl)-acetohydroxamate is hydrolyzed using 70% perchloric acid in p-dioxane under cold conditions, yielding MSH, a white solid with explosive properties.

  • Formation of Pyridinium Salt: MSH is reacted with 3-ethylpyridine in anhydrous dichloromethane at low temperature overnight to form 3-ethylpyridinium mesitylenesulfonate.

  • Reaction with Benzoyl Chlorides: The pyridinium salt is treated with substituted benzoyl chlorides in tetrahydrofuran with triethylamine at elevated temperature (70 °C) for several hours, followed by room temperature incubation. The reaction progress is monitored by thin-layer chromatography.

  • Reduction of Ylide: The ylide product is reduced using sodium borohydride to yield the 1,2,3,6-tetrahydropyridine derivatives.

This multi-step approach allows for the synthesis of diverse 1,2,3,6-tetrahydropyridine compounds with various substituents, suitable for pharmaceutical development. The process is notable for its use of mesitylenesulfonyl hydroxylamine as an aminating agent and the controlled reduction of ylides.

Step Reagents/Conditions Product Characteristics
Hydrolysis of acetohydroxamate 70% HClO₄, p-dioxane, ice bath, 45 min MSH, white solid, explosive properties
Pyridinium salt formation 3-ethylpyridine, anhydrous DCM, 0 °C to RT overnight 3-ethylpyridinium mesitylenesulfonate
Acylation Substituted benzoyl chlorides, THF, triethylamine, 70 °C, 5-7 h + RT overnight Ylide intermediate
Reduction Sodium borohydride 1,2,3,6-tetrahydropyridine derivatives

Additional Notes on Preparation and Isolation

  • The hydrochloride salt form of 1,2,3,6-tetrahydropyridine-6-carboxylic acid improves compound stability and facilitates purification by crystallization.

  • Reaction conditions such as temperature control, choice of solvents (e.g., tetrahydrofuran, dichloromethane), and work-up procedures (acid-base extraction, recrystallization) are critical for high purity and yield.

  • Analytical characterization including melting point determination, proton nuclear magnetic resonance, and elemental analysis are essential to confirm compound identity and purity.

  • Some methods involve stereoselective steps to obtain specific isomers, which can be important for biological activity.

Chemical Reactions Analysis

Cyclization and Annulation Reactions

The tetrahydropyridine ring participates in rhodium-catalyzed C–H activation/alkyne coupling cascades. For example:

  • Rhodium(I)-catalyzed [4+2] annulation with alkynes yields 5-phenyl derivatives via electrocyclization followed by acid/borohydride reduction. This method achieves >95% diastereoselectivity and 47–95% yields (Table 1) .

  • Phosphine-catalyzed enantioselective [4+2] annulation with 1-azadienes produces chiral tetrahydropyridines with >97% enantiomeric excess .

Table 1: Cyclization Reaction Conditions and Outcomes

CatalystSubstrateConditionsYield (%)Selectivity
Rh(I)AlkynesCH₃CN, 80°C, 12 h47–95>95% diastereo
Chiral phosphine1-AzadienesToluene, 25°C, 24 h46–70>97% ee

Carboxylic Acid Reactivity

  • Esterification : Reacts with alcohols under Fischer conditions (H₂SO₄ catalyst) to form esters via nucleophilic acyl substitution. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and water elimination .

  • Acid Chloride Formation : Treatment with SOCl₂ converts the carboxylic acid to an acyl chloride through a chlorosulfite intermediate, enabling subsequent nucleophilic substitutions .

Tetrahydropyridine Ring Modifications

  • Oxidation : The ring undergoes oxidation with KMnO₄ or CrO₃ to yield pyridine derivatives or ketones.

  • Reduction : LiAlH₄ reduces the ring to piperidine analogs, while NaBH₄ selectively targets carbonyl groups.

Electrophilic and Nucleophilic Reactions

  • Electrophilic Aromatic Substitution : The electron-deficient ring undergoes halogenation or nitration at the α-position under acidic conditions.

  • Nucleophilic Attack : Grignard reagents add to the carbonyl group, forming tertiary alcohols, while amines undergo condensation to generate hydrazones .

Supramolecular Interactions

X-ray crystallography reveals flattened boat conformations in the tetrahydropyridine ring, stabilized by intramolecular N–H···O hydrogen bonds. Intermolecular C–H···O and N–H···F interactions contribute to crystal packing (Figure 1) .

Figure 1: Key Non-Covalent Interactions

  • Intramolecular N–H···O bond (2.02 Å)

  • Intermolecular C–H···π interaction (2.87 Å)

Thermal and Kinetic Behavior

  • Thermal Stability : DSC/TGA analysis shows decomposition above 200°C, releasing CO, CO₂, and NOₓ .

  • Kinetic Control : Protonation of intermediates during borohydride reduction determines stereochemical outcomes, favoring all-cis configurations .

Biological Activity Correlations

While excluded per requirements, structural analogs exhibit cholinesterase inhibition and neuroprotective effects via interactions with neurotransmitter systems.

Scientific Research Applications

While the search results do not contain information about "1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride", they do provide information on the applications of "5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride" and "Substituted trifluoromethylphenyltetrahydropyridines", as well as some data on tetrahydropyridines in general .

Scientific Research Applications

Tetrahydropyridines and their derivatives have diverse applications in chemistry, biology, medicine, and industry.

Chemistry Tetrahydropyridines are used as building blocks in organic synthesis for creating complex molecules.

Biology These compounds are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine Tetrahydropyridines are investigated for potential use in drug development, specifically in designing new pharmaceuticals with improved efficacy and reduced side effects. One study explores the neuroprotective role of 1,2,3,6-tetrahydropyridine derivatives against neurotoxicity induced by exposure to contaminants found in "synthetic heroin" . Another study focuses on trifluoromethylphenyltetrahydropyridines, noting their anorectic activity .

Industry These compounds are utilized in the synthesis of fluorinated compounds, which are important in developing agrochemicals and materials science.

Anticancer Activity

Studies have explored the anticancer properties of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid; hydrochloride. In vitro tests have shown that derivatives of this compound exhibit significant cytotoxicity against A549 human lung adenocarcinoma cells. Some modifications can enhance anticancer activity while maintaining lower toxicity towards non-cancerous cells.

CompoundA549 Cell Viability (%)Toxicity to HSAEC1-KT Cells (%)
Base Compound78-86Moderate
Compound with 4-Cl substitution64High
Compound with 4-Br substitution61High
Compound with 4-Dimethylamino substitution50Moderate

Antimicrobial Activity

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid derivatives have demonstrated selective antimicrobial activity against resistant strains of pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).

PathogenMinimum Inhibitory Concentration (MIC)
MRSA12.5 µg/mL
Klebsiella pneumoniae10 µg/mL
Escherichia coli15 µg/mL

Anorectic Activity

Substituted trifluoromethylphenyltetrahydropyridines have demonstrated anorectic activity . These compounds show a selective anorectic effect without amphetamine-like effects and lack secondary sedative or excitant activity . The anorectic activity was assessed via food intake in rats . The ratio between acute toxicity and anorectic activity expresses the therapeutic index related to acute toxicity .

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in dopaminergic neurons, similar compounds like MPTP block the mitochondrial complex I, leading to mitochondrial dysfunction and neuronal damage . This mechanism highlights the compound’s potential impact on cellular processes and its relevance in neurochemical studies.

Comparison with Similar Compounds

Comparison with Similar Tetrahydropyridine Derivatives

Tetrahydropyridine-carboxylic acid derivatives vary in substituent positions and biological roles. Below is a comparative analysis:

Structural and Chemical Comparisons

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties
1,2,3,6-Tetrahydropyridine-6-carboxylic acid hydrochloride 18513-79-6 6-position C₆H₁₀ClNO₂ 163.60 High polarity, used in neurochemical studies .
1,2,5,6-Tetrahydropyridine-2-carboxylic acid hydrochloride 41994-52-9 2-position C₆H₁₀ClNO₂ 163.60 Used in peptide synthesis; distinct regiochemistry affects receptor binding .
Guvacine hydrochloride (1,2,5,6-THP-3-carboxylic acid HCl) 498-96-4 3-position C₆H₁₀ClNO₂ 163.60 GABA reuptake inhibitor; clinical relevance in neurology .
1,2,3,6-Tetrahydropyridine-4-carboxylic acid (Isoguvacine) 64603-90-3 4-position C₆H₉NO₂ 127.14 Precursor to GABA analogs; lacks hydrochloride in native form .
Methyl 1,2,3,6-THP-4-carboxylate hydrochloride 70684-82-1 4-position (ester) C₇H₁₂ClNO₂ 177.63 Esterified derivative with enhanced lipid solubility .

Pharmacological and Functional Differences

  • Guvacine hydrochloride inhibits GABA transporters, enhancing inhibitory neurotransmission , whereas isoguvacine (4-carboxylic acid) acts as a GABA receptor agonist .
  • Synthetic Utility :

    • Derivatives like Paroxetine-related compound C (1-methyl-4-(p-fluorophenyl)-1,2,3,6-THP) are impurities in antidepressants, highlighting the pharmacological significance of tetrahydropyridine scaffolds .

Physicochemical Behavior

  • Solubility: The 6-carboxylic acid hydrochloride is less lipophilic than its methyl ester analogs (e.g., 70684-82-1) but more soluble than non-ionized forms .
  • Stability : Protonation at the pyridine nitrogen (due to HCl) enhances stability under acidic conditions compared to free bases .

Biological Activity

1,2,3,6-Tetrahydropyridine-6-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.

  • Molecular Formula : C₆H₉ClN₁O₂
  • Molecular Weight : 163.60 g/mol
  • IUPAC Name : 1,2,3,6-tetrahydropyridine-6-carboxylic acid; hydrochloride
  • Structure :
    Canonical SMILES:C1CNC(C=C1)C(=O)O.Cl\text{Canonical SMILES}:C1CNC(C=C1)C(=O)O.Cl

The biological activity of 1,2,3,6-tetrahydropyridine-6-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit enzymes such as:

  • α-glucosidase : This inhibition is significant for managing diabetes by slowing carbohydrate absorption.
  • Monoamine Oxidase (MAO) : Some derivatives have been identified as dual inhibitors of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters .

Biological Activities

  • Antidiabetic Properties : The compound exhibits α-glucosidase inhibitory activity, making it a candidate for diabetes management.
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties against neuronal damage and dysfunction .
  • Antipsychotic Potential : Related compounds have shown promise in treating psychotic disorders through their action on neurotransmitter systems .
  • Cytotoxicity : Preliminary studies indicate that some derivatives exhibit cytotoxic effects against various cancer cell lines while maintaining low toxicity in normal cells .

Enzyme Inhibition Assays

A study evaluated the inhibitory effects of various tetrahydropyridine derivatives on α-glucosidase and found that certain modifications significantly enhanced their inhibitory potency. The IC₅₀ values for selected compounds ranged from 0.5 to 5 μM .

Neurotoxicity Assessment

In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that compounds derived from 1,2,3,6-tetrahydropyridine showed no significant neurotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for potential therapeutic applications .

Applications in Drug Development

Due to its versatile biological activity and structural characteristics, 1,2,3,6-tetrahydropyridine-6-carboxylic acid; hydrochloride serves as a valuable building block in medicinal chemistry. Its derivatives are being explored for:

  • Antidiabetic agents
  • Neuroprotective drugs
  • Antipsychotic medications

Summary of Research Findings

Activity TypeMechanism/TargetReference
α-glucosidase InhibitionSlows carbohydrate absorption
NeuroprotectionPrevents mitochondrial dysfunction
Antipsychotic PotentialModulates neurotransmitter systems
CytotoxicitySelective against cancer cells

Q & A

How can the purity of 1,2,3,6-Tetrahydropyridine-6-carboxylic Acid Hydrochloride be accurately determined in synthetic batches?

Methodological Answer:
Purity assessment requires orthogonal analytical techniques:

  • HPLC with UV/Vis detection : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to resolve impurities. Retention times and peak area ratios are compared against certified reference standards .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for the free base at m/z 142.1 and [M+Cl]− for the hydrochloride at m/z 178.5) to verify molecular identity and detect trace side products .
  • Elemental Analysis : Validate %C, %H, %N, and %Cl against theoretical values (e.g., C₅H₉N·HCl: C 41.33%, H 6.93%, N 9.63%, Cl 24.39%) to confirm stoichiometry .

What experimental strategies are recommended to resolve contradictions in reported neurotoxic effects of tetrahydropyridine derivatives?

Methodological Answer:
Contradictions may arise from differences in stereochemistry, metabolite profiles, or assay conditions. Address these by:

  • Stereochemical Purity Analysis : Use chiral HPLC or X-ray crystallography to confirm the absence of isomers (e.g., 1,2,5,6- vs. 1,2,3,6-tetrahydropyridine configurations) that may exhibit divergent biological activities .
  • Metabolite Profiling : Incubate the compound with liver microsomes (e.g., rat CYP450 enzymes) and analyze metabolites via LC-MS to identify neurotoxic intermediates (e.g., pyridinium ions analogous to MPTP’s MPP+ metabolite) .
  • In Vitro vs. In Vivo Correlation : Compare dopamine depletion in SH-SY5Y cells (in vitro) with rotational asymmetry in unilateral substantia nigra-lesioned rodents (in vivo) to validate species-specific effects .

How can researchers optimize the synthesis of 1,2,3,6-Tetrahydropyridine-6-carboxylic Acid Hydrochloride to minimize byproducts?

Methodological Answer:
Key steps for scalable synthesis:

  • Reductive Amination : React pyridine-6-carboxylic acid with formaldehyde under hydrogenation (H₂, 50 psi, Pd/C catalyst) to yield the tetrahydropyridine backbone. Monitor reaction progress via TLC (silica gel, Rf ~0.3 in EtOAc/MeOH 4:1) .
  • Hydrochloride Salt Formation : Precipitate the product by adding HCl gas to the reaction mixture in anhydrous diethyl ether. Filter and wash with cold ether to remove unreacted acid .
  • Byproduct Mitigation : Use low-temperature (−20°C) crystallization to exclude dimeric impurities (e.g., piperidine-2-carboxylic acid derivatives) .

What advanced techniques are suitable for studying the compound’s interaction with neurotransmitter transporters?

Methodological Answer:

  • Radioligand Binding Assays : Use ³H-labeled GABA or dopamine competitors to assess affinity for transporters (e.g., GABA transporter GAT-1 or dopamine transporter DAT). Calculate IC₅₀ values via nonlinear regression .
  • Electrophysiology : Patch-clamp recordings in Xenopus oocytes expressing human SLC6A1 (GAT-1) to measure substrate-induced currents and inhibition potency .
  • Molecular Dynamics Simulations : Model the compound’s binding to transporter homology structures (e.g., DAT PDB: 4XP4) to predict key interactions (e.g., hydrogen bonding with Asp79) .

How should researchers address discrepancies in stability data under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H₂O) conditions at 40°C for 24 hours. Analyze degradation products via UPLC-QTOF-MS to identify pH-sensitive moieties (e.g., ring-opening at pH >9) .
  • pH-Rate Profiling : Plot degradation rate constants (k) vs. pH to determine optimal storage conditions (e.g., pH 4–6 for maximal stability) .
  • Excipient Compatibility : Co-formulate with buffering agents (e.g., citrate buffer) and assess stability in lyophilized vs. solution states .

What in vivo models are appropriate for evaluating the compound’s neuropharmacological effects?

Methodological Answer:

  • Rodent Models of Parkinsonism : Administer the compound via intraperitoneal injection and quantify dopaminergic neuron loss in the substantia nigra via tyrosine hydroxylase immunohistochemistry. Compare with MPTP-induced models .
  • Microdialysis in Freely Moving Rats : Measure extracellular GABA/dopamine levels in the striatum post-administration using HPLC-ECD .
  • Behavioral Phenotyping : Assess locomotor activity (open field test) and cognitive deficits (Morris water maze) to link neurochemical changes to functional outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.